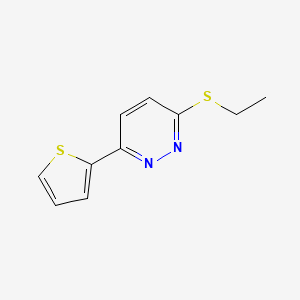
3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfanyl group at the third position and a thienyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the ethylsulfanyl and thienyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a suitable diketone can form the pyridazine ring, which can then be functionalized with ethylsulfanyl and thienyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ethylsulfanyl and thienyl groups contribute to its binding affinity and specificity, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylsulfanyl)-6-(2-thienyl)pyridazine
- 3-(Ethylsulfanyl)-6-(3-thienyl)pyridazine
- 3-(Ethylsulfanyl)-6-(2-furyl)pyridazine
Uniqueness
3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine is unique due to the specific positioning of the ethylsulfanyl and thienyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H10N2S2 |
|---|---|
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
3-ethylsulfanyl-6-thiophen-2-ylpyridazine |
InChI |
InChI=1S/C10H10N2S2/c1-2-13-10-6-5-8(11-12-10)9-4-3-7-14-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
PIVCNFHJVAOXLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(C=C1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14975971.png)
![7-bromo-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B14975975.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B14975979.png)
![2-(4-{4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B14975987.png)
![Methyl 4-{[6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B14975994.png)
![2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide](/img/structure/B14976003.png)
![Methyl 3-(cyclohexylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B14976016.png)
![methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14976027.png)
![N-benzyl-N-isopropyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14976028.png)
-yl)methanone](/img/structure/B14976032.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976038.png)
![2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14976048.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B14976054.png)
